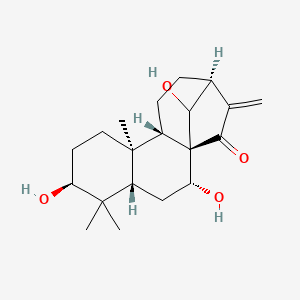
Wangzaozin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wangzaozin A is an ent-kaurene diterpenoid compound isolated from the plant Isodon racemosa (Hemsl) Hara, which belongs to the Lamiaceae family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Wangzaozin A is typically isolated from the plant Isodon racemosa through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction using organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Isodon racemosa plants, followed by the extraction and purification processes mentioned above. Advances in biotechnological methods, such as plant tissue culture and genetic engineering, are being explored to enhance the yield and efficiency of this compound production .
Analyse Chemischer Reaktionen
Types of Reactions
Wangzaozin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or altered biological activities .
Wissenschaftliche Forschungsanwendungen
Wangzaozin A has a wide range of scientific research applications:
Wirkmechanismus
Wangzaozin A exerts its effects by promoting the polymerization of intracellular microtubules, similar to other known microtubule stabilizers. It binds to both the taxane and laulimalide sites on β-tubulin, forming a double-bonded complex. This binding mode is unique and differs from that of known microtubule stabilizers, leading to G2/M cell cycle arrest and significant inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glaucocalyxin A (Wangzaozin B)
- Glaucocalyxin B (Wangzaozin C)
Uniqueness
Wangzaozin A is unique due to its dual binding mode to the taxane and laulimalide sites on β-tubulin, which is not observed in other microtubule stabilizers like paclitaxel and epothilone A. This unique binding mode contributes to its potent anticancer activity and makes it a promising lead compound for further drug development .
Eigenschaften
Molekularformel |
C20H30O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(1R,2R,4S,6S,9R,10S,13S)-2,6,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one |
InChI |
InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)8-7-14(21)18(2,3)13(19)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3/t11-,12-,13+,14-,15+,17?,19-,20-/m0/s1 |
InChI-Schlüssel |
BAXVJERFBZODKZ-BGBZGLOESA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C([C@H]1C[C@H]([C@]34[C@H]2CC[C@H](C3O)C(=C)C4=O)O)(C)C)O |
Kanonische SMILES |
CC1(C(CCC2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)
![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
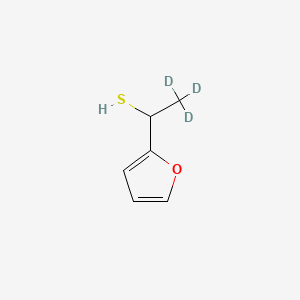
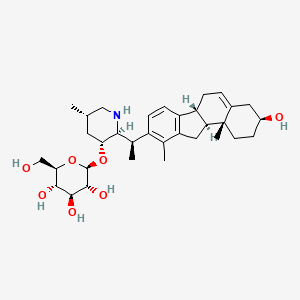
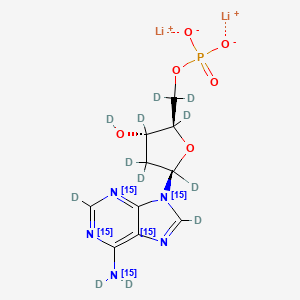
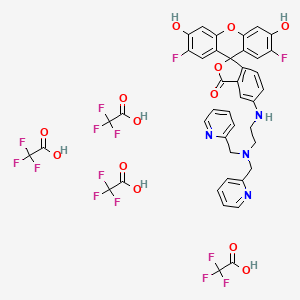
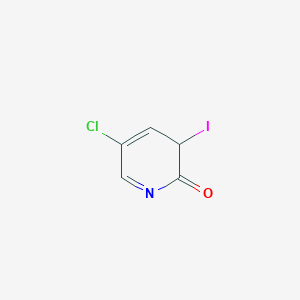
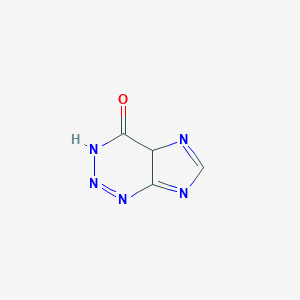
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

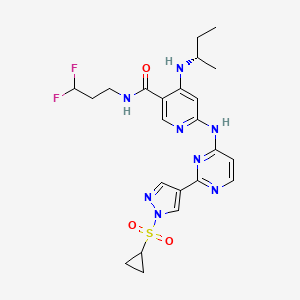
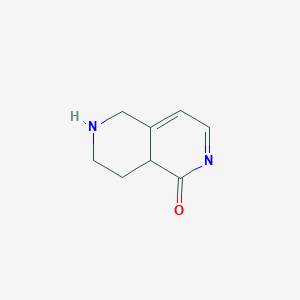
![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
